

Application of HSP70/SIRT2-IN-1 in High-Throughput Screening

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Compound of Interest		
Compound Name:	HSP70/SIRT2-IN-1	
Cat. No.:	B15583972	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

HSP70/SIRT2-IN-1 is a dual inhibitor targeting both Heat Shock Protein 70 (HSP70) and Sirtuin 2 (SIRT2), two key proteins implicated in various cellular processes, including protein homeostasis, stress response, and cell cycle regulation. The overexpression and altered activity of HSP70 and SIRT2 are associated with the progression of numerous diseases, particularly cancer. This makes the simultaneous inhibition of both targets an attractive therapeutic strategy. High-throughput screening (HTS) plays a pivotal role in the discovery of novel modulators of these proteins. This document provides detailed application notes and protocols for the utilization of **HSP70/SIRT2-IN-1** and similar dual inhibitors in HTS campaigns.

Target Overview: HSP70 and SIRT2

Heat Shock Protein 70 (HSP70) is a family of highly conserved molecular chaperones that are central to maintaining protein quality control. HSP70s assist in the folding of newly synthesized polypeptides, refolding of misfolded proteins, and targeting of terminally damaged proteins for degradation. In cancer cells, HSP70 is often overexpressed, where it promotes cell survival by inhibiting apoptosis and stabilizing a wide range of oncoproteins. The chaperone function of HSP70 is dependent on its ATPase activity.



Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases. Primarily located in the cytoplasm, SIRT2 deacetylates a variety of protein substrates, including α -tubulin and other key regulatory proteins. SIRT2 is involved in the regulation of the cell cycle, genomic stability, and metabolic pathways. Dysregulation of SIRT2 activity has been linked to cancer and neurodegenerative diseases. Notably, SIRT2 can deacetylate HSP70, thereby modulating its chaperone activity and influencing cellular processes such as chaperone-mediated autophagy and apoptosis.[1]

Principle of Dual Inhibition

The rationale for dual inhibition of HSP70 and SIRT2 lies in their interconnected roles in cellular stress responses and survival pathways. By simultaneously targeting the protein folding machinery via HSP70 and the post-translational modification of key cellular proteins by SIRT2, a synergistic anti-cancer effect can be achieved. This dual-action approach has the potential to overcome resistance mechanisms that may arise from targeting a single pathway.

Quantitative Data for HSP70/SIRT2 Inhibitors

The following table summarizes the inhibitory activities of the dual inhibitor **HSP70/SIRT2-IN-1** and a related compound, HSP70/SIRT2-IN-2. For comparative purposes, data for a well-characterized selective HSP70 inhibitor, VER-155008, is also included, as specific HSP70 inhibitory data for the dual inhibitors is not publicly available.

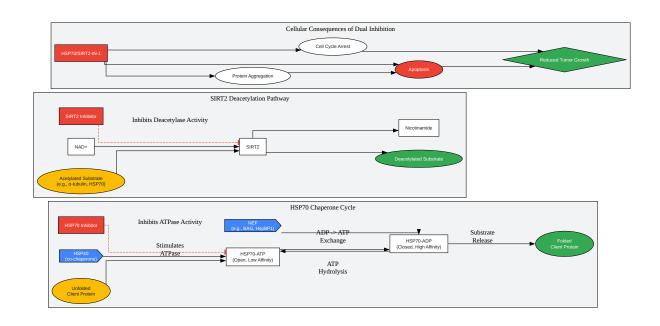


Compound	Target	IC50	Assay Type	Reference
HSP70/SIRT2- IN-1	SIRT2	17.3 ± 2.0 μM	Biochemical Assay	
HSP70	Not Available	-	-	
HSP70/SIRT2- IN-2	SIRT2	45.1 ± 5.0 μM	Biochemical Assay	[2][3]
HSP70	Not Available	-	-	
VER-155008	HSP70	0.5 μΜ	Cell-free ATPase Assay	[2][4]
Hsc70	2.6 μΜ	Cell-free ATPase Assay	[4]	
Grp78	2.6 μΜ	Cell-free ATPase Assay	[4]	_

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by HSP70 and SIRT2 inhibition, as well as a proposed high-throughput screening workflow for identifying dual inhibitors.

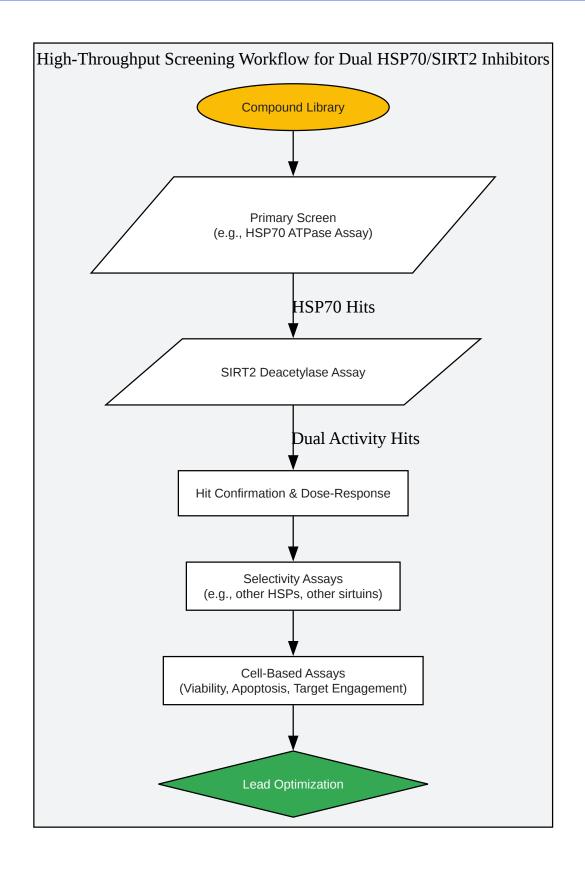




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Caption: Signaling pathways of HSP70 and SIRT2 and the effects of their dual inhibition.





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Caption: A sequential HTS workflow for identifying dual HSP70/SIRT2 inhibitors.



Experimental Protocols High-Throughput Screening for HSP70 ATPase Activity

This protocol is adapted for a 384-well format and is based on the detection of inorganic phosphate (Pi) generated from ATP hydrolysis.

Materials:

- Purified recombinant human HSP70 protein
- Purified recombinant human HSP40 (DnaJ) protein (as a co-chaperone to stimulate ATPase activity)
- ATP
- Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2, 0.02% Triton X-100
- Malachite Green Reagent for phosphate detection
- HSP70/SIRT2-IN-1 or other test compounds
- 384-well microplates

Procedure:

- Compound Plating: Dispense 1 μ L of test compounds (e.g., at 10 mM in DMSO) or DMSO (vehicle control) into the wells of a 384-well plate.
- Enzyme Preparation: Prepare a master mix of HSP70 and HSP40 in Assay Buffer. A typical concentration would be 2 μ M HSP70 and 2 μ M HSP40.
- Enzyme Addition: Add 10 μL of the enzyme mix to each well of the plate containing the compounds.
- Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding.



- Reaction Initiation: Initiate the ATPase reaction by adding 10 μL of 2 mM ATP in Assay Buffer to each well (final ATP concentration will be 1 mM).
- Reaction Incubation: Incubate the plate at 37°C for 3 hours.
- Phosphate Detection: Stop the reaction and detect the liberated inorganic phosphate by adding 30 µL of Malachite Green reagent to each well.
- Data Acquisition: After a 15-minute incubation at room temperature for color development, measure the absorbance at 620-650 nm using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls.

High-Throughput Screening for SIRT2 Deacetylase Activity

This protocol utilizes a fluorogenic substrate for SIRT2 in a 384-well format.

Materials:

- Purified recombinant human SIRT2 enzyme
- Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher)
- NAD+
- SIRT2 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
- Developer solution (containing a protease to cleave the deacetylated substrate)
- HSP70/SIRT2-IN-1 or other test compounds
- 384-well black, low-volume microplates

Procedure:



- Compound Plating: Dispense 1 μ L of test compounds (e.g., at 10 mM in DMSO) or DMSO (vehicle control) into the wells of a 384-well plate.
- Enzyme and Substrate Preparation: Prepare a master mix containing SIRT2 enzyme, fluorogenic substrate, and NAD+ in SIRT2 Assay Buffer.
- Reaction Initiation: Add 20 µL of the enzyme/substrate/NAD+ master mix to each well.
- Reaction Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
- Development: Stop the reaction and initiate signal development by adding 10 μ L of the developer solution to each well.
- Development Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
- Data Acquisition: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore.
- Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls.

Cell-Based Assay for Dual Inhibitor Validation: Cell Viability

This protocol assesses the effect of lead compounds on the viability of cancer cells.

Materials:

- Cancer cell line known to be sensitive to HSP70 or SIRT2 inhibition (e.g., breast cancer, multiple myeloma cell lines)
- Complete cell culture medium
- HSP70/SIRT2-IN-1 or other test compounds
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)
- 96-well or 384-well clear-bottom, tissue culture-treated microplates



Procedure:

- Cell Seeding: Seed cells into the wells of the microplate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a vehicle control (DMSO).
- Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.
- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubation: Incubate for the recommended time to allow for signal development.
- Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a microplate reader.
- Data Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Conclusion

HSP70/SIRT2-IN-1 represents a promising class of dual inhibitors for therapeutic development, particularly in oncology. The provided protocols offer a framework for the high-throughput screening and validation of such compounds. A sequential screening strategy, starting with a primary screen against HSP70 followed by a secondary screen for SIRT2 activity on the initial hits, is a resource-effective approach to identify potent dual inhibitors. Subsequent cell-based assays are crucial to confirm on-target activity and assess the therapeutic potential of the identified lead compounds. The development of robust and reliable HTS assays is fundamental to accelerating the discovery of novel dual-acting inhibitors targeting the HSP70 and SIRT2 pathways.

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